3,4-Difluorophenylacetic acid

Catalog No.
S563634
CAS No.
658-93-5
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorophenylacetic acid

CAS Number

658-93-5

Product Name

3,4-Difluorophenylacetic acid

IUPAC Name

2-(3,4-difluorophenyl)acetic acid

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

YCAKYFIYUHHCKW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC(=O)O)F)F

Synonyms

3,4-DFAA, 3,4-difluorophenylacetic acid

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)F

3,4-Difluorophenylacetic acid is an aromatic compound characterized by the presence of two fluorine atoms at the 3 and 4 positions of the phenyl ring, attached to an acetic acid moiety. Its chemical formula is C8H6F2O2C_8H_6F_2O_2 and it has a molecular weight of 172.13 g/mol. The compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features that enhance biological activity and chemical reactivity .

Currently, there is no scientific research readily available describing a specific mechanism of action for 3,4-DFPA. However, the presence of the difluorinated aromatic ring and the carboxylic acid group suggests potential areas for investigation. The fluorine atoms might influence the interaction of the molecule with biological targets, while the carboxylic acid group could be involved in binding or enzymatic processes [].

Typical for carboxylic acids and aromatic compounds:

  • Esterification: Reacts with alcohols to form esters, which can be useful in synthesizing derivatives for various applications.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of fluorinated aromatic compounds.
  • Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the aromatic ring, allowing for further substitutions at other positions on the ring.

These reactions highlight its versatility in organic synthesis and materials science .

3,4-Difluorophenylacetic acid exhibits notable biological activities. It has been shown to possess:

  • Antimicrobial Properties: It demonstrates effectiveness against various bacterial strains, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects: Research indicates that it may inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Analgesic Activity: Some studies suggest that this compound could be effective in pain relief treatments due to its interaction with pain receptors .

Several methods have been reported for synthesizing 3,4-difluorophenylacetic acid:

  • Fluorination of Phenylacetic Acid: Direct fluorination using fluorinating agents can introduce fluorine atoms at the desired positions on the aromatic ring.
  • Reformulation from Precursor Compounds: Starting from simpler fluorinated phenyl compounds and utilizing carboxylation techniques to introduce the acetic acid moiety.
  • Via Grignard Reaction: Reacting a suitable Grignard reagent with a fluorinated benzaldehyde followed by oxidation can yield the desired product.

These methods vary in complexity and yield, with considerations for safety and environmental impact during synthesis .

3,4-Difluorophenylacetic acid finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis, particularly in developing anti-inflammatory and antimicrobial agents.
  • Agriculture: Potentially utilized in formulating agrochemicals due to its biological activity against pests and pathogens.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific thermal or mechanical characteristics .

Research into the interactions of 3,4-difluorophenylacetic acid with biological systems has revealed several key points:

  • Protein Binding: Studies indicate that this compound may bind to specific proteins involved in metabolic pathways, influencing drug metabolism.
  • Synergistic Effects: When combined with other compounds, it may enhance or inhibit biological activity, suggesting potential for combination therapies.
  • Toxicological Profiles: While generally low in acute toxicity, prolonged exposure can lead to skin and eye irritation, necessitating careful handling .

Several compounds share structural similarities with 3,4-difluorophenylacetic acid. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
2,4-Difluorophenylacetic AcidC8H6F2O2C_8H_6F_2O_2Different positional fluorination affects reactivity.
3-Fluorophenylacetic AcidC9H9FO2C_9H_9FO_2Only one fluorine; less biological activity reported.
4-Fluorophenylacetic AcidC9H9FO2C_9H_9FO_2Similar structure but different position of fluorine.
3-Chlorophenylacetic AcidC8H7ClO2C_8H_7ClO_2Chlorine instead of fluorine; different reactivity profile.

The presence of both fluorine atoms at positions 3 and 4 distinguishes 3,4-difluorophenylacetic acid from these similar compounds by enhancing its chemical stability and biological efficacy .

Photochemical Halogenation of 2,3-Difluorotoluene

Photochemical halogenation represents a fundamental approach to the synthesis of 3,4-difluorophenylacetic acid derivatives through direct modification of fluorinated aromatic precursors. This methodology exploits the unique reactivity of difluorotoluene substrates under ultraviolet irradiation to achieve selective halogen incorporation.

The mechanism of photochemical halogenation proceeds through a well-established free radical chain process. Under ultraviolet light exposure, diatomic halogen molecules (typically chlorine or bromine) undergo homolytic bond cleavage to generate highly reactive halogen radicals. These radicals subsequently abstract hydrogen atoms from the methyl group of 2,3-difluorotoluene, forming carbon-centered radicals that can react with additional halogen molecules to propagate the chain reaction.

Mechanistic Considerations: The initiation step requires sufficient photochemical energy to cleave the halogen-halogen bond, with chlorine requiring approximately 243 kJ/mol and bromine requiring 193 kJ/mol. The resulting halogen radicals exhibit high reactivity toward benzylic positions due to the stabilization provided by the aromatic ring system. The fluorine substituents on the aromatic ring influence both the electronic environment and the regioselectivity of the halogenation process through their strong electron-withdrawing effects.

Reaction Conditions and Optimization: Typical reaction conditions involve irradiation with UV lamps (wavelength 254-365 nm) at temperatures ranging from 25-150°C. The reaction medium is generally maintained under anhydrous conditions to prevent side reactions with moisture. Solvent selection significantly influences the reaction efficiency, with non-polar solvents such as carbon tetrachloride or dichloromethane providing optimal results for halogen radical stability.

Selectivity and Yield Considerations: The regioselectivity of photochemical halogenation is primarily governed by the relative stability of the benzylic radical intermediates and the steric accessibility of the reaction sites. The presence of fluorine substituents in the 3,4-positions creates an electron-deficient aromatic system that moderately deactivates the benzylic position toward radical attack. Typical yields range from 40-85% depending on the specific halogen employed and reaction conditions.

Organolithium-Mediated Coupling with Oxalate Esters

Organolithium reagents provide a highly effective pathway for the formation of carbon-carbon bonds through nucleophilic coupling reactions with oxalate esters. This methodology offers excellent regioselectivity and functional group tolerance under carefully controlled reaction conditions.

Synthetic Strategy: The approach involves the initial formation of organolithium species from appropriately functionalized difluoroaryl halides, followed by nucleophilic attack on diethyl oxalate or related oxalate esters. The reaction proceeds through a two-step mechanism involving initial nucleophilic addition to form a ketone intermediate, followed by subsequent nucleophilic substitution to yield the desired α-ketoester products.

Mechanistic Framework: The organolithium reagent functions as a highly nucleophilic carbanion equivalent, attacking the electrophilic carbonyl carbon of the oxalate ester. The highly polar carbon-lithium bond (electronegativity difference of 1.5) ensures excellent nucleophilicity. The reaction typically proceeds through a tetrahedral intermediate that collapses to expel the alkoxide leaving group, forming the desired carbon-carbon bond.

Reaction Conditions: Optimal conditions require strictly anhydrous environments and low temperatures (-78°C to -40°C) to maintain organolithium stability. Tetrahydrofuran or diethyl ether serve as the preferred solvents due to their ability to coordinate lithium and enhance reactivity. The reaction typically requires 2-4 hours for completion, with gradual warming to room temperature.

Advantages and Limitations: This methodology provides excellent yields (60-95%) and high regioselectivity. The main limitations include the requirement for strictly anhydrous conditions and the incompatibility with certain functional groups that are reactive toward organolithium reagents. Additionally, the air and moisture sensitivity of organolithium reagents necessitates specialized handling procedures.

Carbonylation Strategies

Cobalt Tetracarbonyl-Catalyzed Carbon Monoxide Insertion Reactions

Cobalt tetracarbonyl complexes represent highly efficient catalysts for carbonylation reactions that enable the direct incorporation of carbon monoxide into organic substrates. This methodology provides a direct route to carboxylic acid derivatives through controlled carbon monoxide insertion under mild reaction conditions.

Catalytic Mechanism: The catalytic cycle involves the initial formation of a cobalt-substrate complex through oxidative addition of the aryl halide to cobalt tetracarbonyl. The resulting organocobalt intermediate undergoes migratory insertion of carbon monoxide to form an acyl-cobalt species. Subsequent nucleophilic attack by water or hydroxide ion releases the carboxylic acid product and regenerates the cobalt catalyst.

Catalyst Preparation and Characterization: Sodium cobalt tetracarbonyl serves as the preferred catalyst precursor due to its stability and ease of handling. The active catalytic species is generated in situ through reaction with the substrate under carbon monoxide atmosphere. The catalyst exhibits excellent activity at atmospheric pressure, eliminating the need for high-pressure equipment.

Reaction Optimization: Typical reaction conditions involve temperatures of 80-120°C under carbon monoxide atmosphere (1-5 atm). Polar aprotic solvents such as tetrahydrofuran or dimethylformamide provide optimal catalytic activity. The reaction typically achieves completion within 4-16 hours depending on substrate reactivity.

Substrate Scope and Selectivity: The methodology demonstrates excellent compatibility with fluorinated aromatic substrates, providing yields of 70-98% for a wide range of substrates. The reaction exhibits high chemoselectivity for aryl halides while tolerating various functional groups including esters, ethers, and nitro groups. The regioselectivity is primarily controlled by the electronic properties of the aromatic substrate.

Pressure and Temperature Optimization in Batch Reactors

The optimization of pressure and temperature parameters in batch reactor systems is critical for maximizing the efficiency of carbonylation reactions while maintaining product quality and safety. Advanced control strategies enable precise manipulation of reaction conditions to achieve optimal conversion and selectivity.

Reactor Design Considerations: Batch reactors for carbonylation processes require robust construction to withstand elevated pressures and temperatures. The reactor design must incorporate efficient heat transfer systems to manage the exothermic nature of carbonylation reactions. Temperature control is typically achieved through jacketed reactor systems with automated temperature regulation.

Pressure Optimization Strategies: Carbon monoxide pressure significantly influences both reaction rate and selectivity in carbonylation processes. Higher pressures (5-20 atm) generally increase reaction rates by enhancing carbon monoxide concentration in the liquid phase. However, excessive pressure can lead to over-carbonylation and formation of unwanted byproducts.

Temperature Profile Management: Optimal temperature profiles for carbonylation reactions typically involve initial heating to activate the catalyst, followed by controlled temperature maintenance during the reaction phase. Temperature excursions must be minimized to prevent catalyst deactivation and substrate decomposition. Advanced model predictive control systems enable precise temperature management throughout the reaction cycle.

Process Optimization Studies: Comprehensive optimization studies demonstrate that reaction conditions of 100-140°C and 3-8 atm carbon monoxide pressure provide optimal balance between conversion rate and product selectivity. Dynamic optimization algorithms can identify optimal temperature and pressure trajectories to maximize yield while minimizing reaction time. The implementation of real-time monitoring and control systems enables adaptive optimization based on reaction progress.

Alternative Pathways

Grignard Reagent Utilization for Ketone Intermediate Formation

Grignard reagents provide a versatile and well-established methodology for the formation of carbon-carbon bonds through nucleophilic addition to carbonyl compounds. This approach enables the synthesis of ketone intermediates that can be subsequently converted to the target phenylacetic acid derivatives.

Grignard Reagent Preparation: The formation of Grignard reagents from 3,4-difluoroaryl halides involves the insertion of magnesium metal into the carbon-halogen bond under anhydrous conditions. The reaction is typically performed in diethyl ether or tetrahydrofuran at temperatures ranging from 0-60°C. The presence of fluorine substituents can influence the reactivity of the aryl halide toward magnesium insertion, often requiring activation with iodine or sonication.

Nucleophilic Addition Mechanism: The Grignard reagent functions as a powerful nucleophile due to the highly polarized carbon-magnesium bond. The nucleophilic carbon attacks the electrophilic carbonyl carbon of ketones, aldehydes, or nitriles to form new carbon-carbon bonds. The reaction proceeds through a tetrahedral intermediate that is subsequently protonated with water or dilute acid to yield the desired alcohol or ketone product.

Ketone Formation from Nitriles: The reaction of Grignard reagents with nitriles provides an efficient route to ketone intermediates. The mechanism involves nucleophilic addition to the nitrile carbon to form an imine magnesium salt, which undergoes hydrolysis under acidic conditions to yield the ketone product. This methodology is particularly valuable for introducing the acetic acid side chain through subsequent oxidation of the ketone intermediate.

Reaction Conditions and Limitations: Optimal conditions require strictly anhydrous environments to prevent protonation of the Grignard reagent. The reaction is typically performed under inert atmosphere (nitrogen or argon) to exclude moisture and oxygen. Yields typically range from 50-90% depending on the substrate and reaction conditions. The main limitations include incompatibility with protic functional groups and the requirement for anhydrous conditions.

Hydrazine Reduction of α-Ketoester Precursors

The Wolff-Kishner reduction using hydrazine provides an effective method for the reduction of α-ketoester precursors to the corresponding phenylacetic acid derivatives. This methodology offers high chemoselectivity and compatibility with various functional groups.

Wolff-Kishner Reduction Mechanism: The reaction proceeds through initial formation of a hydrazone by condensation of the ketone with hydrazine. Under strongly basic conditions at elevated temperature, the hydrazone undergoes deprotonation to form a diimide anion. Subsequent loss of nitrogen gas generates a carbanion intermediate that is protonated by the solvent to yield the reduced product.

Reaction Conditions and Optimization: The classical Wolff-Kishner reduction requires high temperatures (180-220°C) and strongly basic conditions using potassium hydroxide in ethylene glycol or diethylene glycol. The Huang-Minlon modification improves efficiency by removing water and excess hydrazine during the reaction, allowing higher reaction temperatures and shorter reaction times (3-6 hours).

Substrate Compatibility: The methodology demonstrates excellent compatibility with α-ketoester substrates, providing complete reduction of the carbonyl group to the methylene functionality. The reaction tolerates various aromatic substituents including fluorine groups, making it suitable for the synthesis of difluorophenylacetic acid derivatives. Yields typically range from 60-85% depending on the substrate structure and reaction conditions.

Advanced Reduction Protocols: Recent developments include the use of excess hydrazine hydrate (20-fold) under milder conditions to achieve direct reduction of carbonyl compounds to alcohols. This modified protocol provides excellent yields and reduces the formation of hydrazone byproducts. Alternative reduction systems using transition metal catalysts and hydrazine derivatives offer improved selectivity and milder reaction conditions.

Purification Protocols

Recrystallization Solvent Systems (Methanol-Water)

Recrystallization using methanol-water mixed solvent systems represents the most widely employed purification method for 3,4-difluorophenylacetic acid and related compounds. This technique exploits the differential solubility characteristics of the target compound and impurities across varying solvent polarities.

Solvent System Optimization: The methanol-water system functions as a mixed solvent pair where methanol serves as the "soluble solvent" and water as the "insoluble solvent". The optimal solvent ratio typically ranges from 60:40 to 80:20 (methanol:water) depending on the specific compound and impurity profile. The compound is dissolved in hot methanol, followed by gradual addition of hot water until slight turbidity appears, then clarified with additional methanol.

Thermodynamic Principles: The recrystallization process is governed by the substantial difference in solubility between the elevated dissolution temperature and room temperature. 3,4-Difluorophenylacetic acid demonstrates moderate solubility in hot methanol-water mixtures but significantly reduced solubility upon cooling. The fluorine substituents influence the polarity and hydrogen bonding characteristics, affecting the optimal solvent composition.

Procedural Optimization: The process begins with dissolution of the crude product in the minimum volume of hot methanol (65-78°C). Hot water is added dropwise while maintaining temperature until the solution becomes slightly cloudy. Additional hot methanol is added to clarify the solution, which is then allowed to cool slowly to room temperature. Further cooling in an ice bath for 10-20 minutes maximizes crystal recovery.

Recovery and Purity: Well-optimized recrystallization procedures typically achieve recovery yields of 74-95% with purity levels exceeding 98%. The high recovery is attributed to the favorable solubility characteristics of the methanol-water system for fluorinated aromatic carboxylic acids. Multiple recrystallizations may be performed to achieve pharmaceutical-grade purity when required.

Chromatographic Separation of Positional Isomers

Chromatographic techniques provide essential capabilities for the separation of positional isomers that may arise during the synthesis of 3,4-difluorophenylacetic acid. High-performance liquid chromatography and column chromatography methods enable baseline separation of closely related structural isomers.

Column Selection Strategies: The separation of positional isomers requires stationary phases with enhanced selectivity for subtle structural differences. Pentafluorophenyl (PFP) columns demonstrate exceptional performance for fluorinated aromatic compounds due to unique π-π interactions and dipole-dipole interactions. Alternative phases include phenyl-hexyl columns and C18 phases with low surface coverage that provide enhanced shape selectivity.

Mobile Phase Optimization: Reversed-phase HPLC typically employs acetonitrile-water or methanol-water gradient systems. The mobile phase composition is optimized to achieve baseline separation while maintaining reasonable analysis times. For 3,4-difluorophenylacetic acid isomers, acetonitrile-water gradients (50-90% acetonitrile) provide optimal resolution.

Separation Mechanisms: The separation of positional isomers relies on differences in hydrophobic interactions, shape selectivity, and electronic effects. Fluorine substituents create specific electronic environments that interact differently with the stationary phase. The 3,4-difluoro substitution pattern exhibits distinct retention characteristics compared to 2,3-, 2,4-, or 3,5-difluoro isomers.

Analytical Performance: Modern HPLC methods achieve complete baseline separation of difluorophenylacetic acid positional isomers within 15-30 minutes. Detection limits in the range of 0.1-1.0 μg/mL enable quantitative analysis of trace impurities. The methodology provides excellent reproducibility with relative standard deviations typically below 2% for retention times and peak areas.

Table 1: Synthetic Methodologies for 3,4-Difluorophenylacetic Acid Production
MethodStarting MaterialTemperature RangeYield RangeSelectivity
Photochemical Halogenation2,3-Difluorotoluene25-150°C40-85%Position-dependent
Organolithium-Mediated CouplingOrganolithium reagents-78 to 25°C60-95%High regioselectivity
Cobalt Tetracarbonyl CatalysisAryl halides80-200°C70-98%Excellent with proper ligands
Grignard Reagent FormationOrganic halides0-80°C50-90%Moderate, depends on substrate
Hydrazine Reductionα-Ketoester precursors180-220°C60-85%Complete reduction to alkane
Table 2: Purification Protocols for 3,4-Difluorophenylacetic Acid
MethodSolvent RatioTemperatureRecovery YieldPurity Achieved
Recrystallization (Methanol-Water)60:40 to 80:2065-78°C74-95%>98%
Column ChromatographyGradient elutionAmbientVariableExcellent for isomers

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

658-93-5

Wikipedia

3,4-Difluorophenylacetic acid

Dates

Last modified: 08-15-2023

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